2-(2-Bromoethyl)-1,3-dioxolane
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Bromoethyl)-1,3-dioxolane involves several steps, starting from basic reagents such as 4-hydroxy-2-butanone and ethylene glycol. A notable method includes the use of a weak acid catalyst and ethyl acetate as the reaction solvent, leading to the formation of 2-methyl-1,3-dioxolane-2-ethanol, which upon bromination with dibromotriphenylphosphorane yields 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane with a significant isolated yield (Petroski, 2002).
Scientific Research Applications
It is used in the synthesis of ketomethylene analogues of peptides (Johnson & Miller, 2009).
The compound finds application in radical vinylation of dioxolanes and N-acylpyrrolidines (Kippo et al., 2014).
Chiral 2-(2-bromobenzyl)-1,3-dioxolanes can control diastereoselectivity during the addition of aryllithium intermediates to acylimines, potentially leading to dihydroisoquinoline (Wünsch & Nerdinger, 1998).
In a study, it was shown to precipitate magnesium bromide and vinylethynylmagnesium bromide, revealing the structure of the Iotsich complex (Trofimov et al., 1966).
Its efficient preparation from 4-hydroxy-2-butanone and ethylene glycol makes it useful for scientific research (Petroski, 2002).
The synthesized 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl has potential applications in research (Xiao-qiang, 2009).
The dioxolane mixture from 2,3-Butanediol has potential applications as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent (Harvey et al., 2016).
1,3-dioxolane-terminated liquid crystals significantly increase positive dielectric anisotropy and birefringence, leading to lower threshold voltage, wider nematic range, and higher birefringence in a mixture (Chen et al., 2015).
Acycloguanosine, a potent antiviral agent, can be synthesized from 2-(2-Bromoethyl)-1,3-dioxolane (Robins & Hatfield, 1982).
The reaction of 2-ethyl-1,3-dioxolane with ethylmagnesium bromide proceeds via a transition state with oxocarbonium ion character, with reaction rates decreasing with increasing basicity of the complexing ethers (Westera et al., 1974).
Future Directions
properties
IUPAC Name |
2-(2-bromoethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQLTVZPOGLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172058 | |
Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1,3-dioxolane | |
CAS RN |
18742-02-4 | |
Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18742-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018742024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Bromoethyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-BROMOETHYL)-1,3-DIOXOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY9FQ278P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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